molecular formula C16H17ClN2S B5752059 N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea

N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea

Cat. No. B5752059
M. Wt: 304.8 g/mol
InChI Key: GIUCIXIKCLJEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea, also known as CBPTU, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biology. CBPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell growth and proliferation. N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has also been found to inhibit the activity of various enzymes involved in lipid metabolism, which could potentially be useful in the treatment of metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. Additionally, N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been found to exhibit low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea. One area of interest is the development of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea and its potential applications in the treatment of various diseases. Overall, N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea is a promising candidate for further research in the field of medicine and biology.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea involves the reaction of 2-chlorobenzylamine with 2-phenylethylisothiocyanate in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea as a white crystalline solid.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment, where N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been found to exhibit anti-tumor activity in vitro. Additionally, N-(2-chlorobenzyl)-N'-(2-phenylethyl)thiourea has also been studied for its potential use in the treatment of other diseases such as diabetes, Alzheimer's, and Parkinson's.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c17-15-9-5-4-8-14(15)12-19-16(20)18-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUCIXIKCLJEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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